- Highly efficient and robust aerobic co-oxidation of olefins and aldehydes over CoOx dispersed within hierarchical silicalite-1 zeolitesGreen Chemistry, 2022, 24(16), 6200-6214,
Cas no 79-31-2 (2-Methylpropanoic acid)

2-Methylpropanoic acid structure
Nome del prodotto:2-Methylpropanoic acid
2-Methylpropanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Methylpropanoic acid
- 2-Methylpropionic acid
- ISO-BUTYRIC AID
- Dimethyl acetic acid
- Methyl propionic acid
- Natural Isobutyric Acid
- Isobutyric Acid
- Isobutanoic acid
- IsopropylforMic acid
- 2-Methylpropanoic acid (ACI)
- Isobutyric acid (8CI)
- 2-Methyl-1-propanoic acid
- 2-Propanecarboxylic acid
- 67: PN: WO2021258073 SEQID: 68 claimed sequence
- Dimethylacetic acid
- i-Butyric acid
- iso-Butyric acid
- Isobutyrates
- MeSH ID: D058610
- NSC 62780
- α-Methylpropanoic acid
- α-Methylpropionic acid
- Isobutyrate
- 996-30-5
- 79-31-2
- iso-C3H7COOH
- alpha-isobutyric acid
- alpha-methylpropanoic acid
- 2,2-dimethylacetic acid
- isobutyric acid anion
- 2-METHYL-PROPIONIC ACID
- Isobutanoate
- 2-methylpropanoate
- 2-methylpropionate
- Isobuttersaeure
- alpha-methylpropionic acid
- methylpropanoate
- 2-methylpropanoic acid, ion(1-)
- iPrCO2 anion
- 2-Methylpropionsaeure
- Isobutyrat
- i-butyrate
-
- MDL: MFCD00002658
- Inchi: 1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)
- Chiave InChI: KQNPFQTWMSNSAP-UHFFFAOYSA-N
- Sorrisi: O=C(C(C)C)O
- BRN: 635770
Proprietà calcolate
- Massa esatta: 88.05240
- Massa monoisotopica: 88.05243
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 6
- Conta legami ruotabili: 1
- Complessità: 56.6
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 37.3
- Carica superficiale: 0
- XLogP3: 0.8
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Liquido incolore con odore pungente. [1]
- Densità: 0.95 g/mL at 25 °C(lit.)
- Punto di fusione: −47 °C (lit.)
- Punto di ebollizione: 153-154 °C(lit.)
- Punto di infiammabilità: Fahrenheit: 131 ° f< br / >Celsius: 55 ° C< br / >
- Indice di rifrazione: n20/D 1.393(lit.)
- PH: 2.3 (500g/l, H2O, 25℃)
- Solubilità: 618g/l
- Coefficiente di ripartizione dell'acqua: 210 g/L (20 ºC)
- PSA: 37.30000
- LogP: 0.72700
- Pressione di vapore: 1.5 mmHg ( 20 °C)
- Solubilità: Insolubile in acqua, miscibile in etanolo, etere, cloroformio, glicerolo, glicole propilenico, ecc. [15]
- FEMA: 2222 | ISOBUTYRIC ACID
- Merck: 5155
- pka: 4.84(at 20℃)
2-Methylpropanoic acid Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Warning
- Dichiarazione di pericolo: H302,H312
- Dichiarazione di avvertimento: P280
- Numero di trasporto dei materiali pericolosi:UN 2529 3/PG 3
- WGK Germania:1
- Codice categoria di pericolo: 10-21/22-34
- Istruzioni di sicurezza: S23-S36/37/39
- CODICI DEL MARCHIO F FLUKA:13
- RTECS:NQ4375000
-
Identificazione dei materiali pericolosi:
- Termine di sicurezza:3
- Frasi di rischio:R21/22
- PackingGroup:III
- Limite esplosivo:1.6-7.3%(V)
- Condizioni di conservazione:room temp
- Livello di pericolo:3
- Classe di pericolo:3
- Gruppo di imballaggio:III
- TSCA:Yes
- Gruppo di imballaggio:III
2-Methylpropanoic acid Dati doganali
- CODICE SA:2915600000
- Dati doganali:
Codice doganale cinese:
2915600000Panoramica:
HS:2915600000 butirrato\acido valerico, suoi sali e esteri IVA:17,0% Tasso di rimborso delle imposte:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2915600000 acidi butanoici e pentanoici e loro sali ed esteri IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:5,5% Tariffa generale:30,0%
2-Methylpropanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L04038-500ml |
Isobutyric acid, 99% |
79-31-2 | 99% | 500ml |
¥388.00 | 2023-03-02 | |
BAI LING WEI Technology Co., Ltd. | DRE-C14395500-250mg |
Isobutyric acid |
79-31-2 | 250mg |
¥ 551 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I99890-500ml |
Isobutyric acid |
79-31-2 | 500ml |
¥118.0 | 2021-09-09 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 96499-100MG |
79-31-2 | 100MG |
¥1554.46 | 2023-01-15 | |||
Enamine | EN300-19272-5.0g |
2-methylpropanoic acid |
79-31-2 | 95% | 5.0g |
$26.0 | 2023-07-08 | |
Cooke Chemical | A4979212-100ML |
Isobutyric acid |
79-31-2 | 99% | 100ml |
RMB 37.60 | 2023-09-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W222208-1KG-K |
2-Methylpropanoic acid |
79-31-2 | ≥99%, FCC, FG | 1KG |
1161.85 | 2021-05-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I103524-1g |
2-Methylpropanoic acid |
79-31-2 | ,>99.5%(GC) | 1g |
¥209.90 | 2023-09-02 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0103-25ML |
Isobutyric Acid |
79-31-2 | >99.0%(GC) | 25ml |
¥165.00 | 2024-04-16 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L04038-100ml |
Isobutyric acid, 99% |
79-31-2 | 99% | 100ml |
¥294.00 | 2023-03-02 |
2-Methylpropanoic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Methyl oleate , Oxygen Catalysts: Cobalt oxide Solvents: Acetonitrile ; 6 h, 1 atm, 25 °C
Riferimento
Metodo di produzione 2
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Triethylamine , Aluminum chloride Solvents: Dichloromethane ; 2 d, rt
1.1 Catalysts: Triethylamine , Aluminum chloride Solvents: Dichloromethane ; 2 d, rt
1.1 Catalysts: Triethylamine , Aluminum chloride Solvents: Dichloromethane ; 2 d, rt
Riferimento
- Disproportionation of aliphatic and aromatic aldehydes through Cannizzaro, Tishchenko, and Meerwein-Ponndorf-Verley reactionsDisproportionation of aliphatic and aromatic aldehydes through Cannizzaro, Tishchenko, and Meerwein-Ponndorf-Verley reactionsMonatshefte fuer Chemie, 2021, 152(7), 803-808,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: 2455409-80-8 Solvents: Tetrahydrofuran ; 2 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
Riferimento
1,3,2-Diazaphospholenes Catalyze the Conjugate Reduction of Substituted Acrylic Acids
ChemCatChem,
2020,
12(17),
4262-4266
,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Perfluorobutyl iodide ; 21 h, rt
Riferimento
Transformation of Thioacids into Carboxylic Acids via a Visible-Light-Promoted Atomic Substitution Process
Organic Letters,
2022,
24(10),
2020-2024
,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium (chelate resin-supported) , Diaion CR 20 Solvents: Methanol-d4 ; 24 h, rt
Riferimento
Development of chelate resin-supported palladium catalysts for chemoselective hydrogenation
Tetrahedron,
2015,
71(37),
6499-6505
,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; 0 °C
1.2 Reagents: Trichloroisocyanuric acid , Sodium bromide Catalysts: Tempo ; 20 min, 0 °C; 0 °C → rt; 3 h, rt
1.3 Solvents: Isopropanol ; rt
1.4 Reagents: Sodium carbonate Solvents: Water ; rt
1.5 Solvents: Ethyl acetate ; rt
1.6 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Trichloroisocyanuric acid , Sodium bromide Catalysts: Tempo ; 20 min, 0 °C; 0 °C → rt; 3 h, rt
1.3 Solvents: Isopropanol ; rt
1.4 Reagents: Sodium carbonate Solvents: Water ; rt
1.5 Solvents: Ethyl acetate ; rt
1.6 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Trichloroisocyanuric/TEMPO Oxidation of Alcohols under Mild Conditions: A Close Investigation
Journal of Organic Chemistry,
2003,
68(12),
4999-5001
,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium hypochlorite , Nickel dichloride Solvents: Dichloromethane , Water ; 5 min; 2 h, 0 °C; 2 h, rt
Riferimento
An Efficient and Practical System for the Catalytic Oxidation of Alcohols, Aldehydes, and α,β-Unsaturated Carboxylic Acids
Journal of Organic Chemistry,
2006,
71(25),
9291-9296
,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile ; 3 h, 30 °C
Riferimento
Organocatalyzed Aerobic Oxidation of Aldehydes to Acids
Organic Letters,
2019,
21(5),
1393-1396
,
Metodo di produzione 10
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Molybdenum , Copper Solvents: Methanol , Water ; 7 h, 220 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
Cu-Mo doped zeolite ZSM-5 catalyzed conversion of lignin to alkyl phenols with high selectivity
Catalysis Science & Technology,
2015,
5(4),
2117-2124
,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, bis[μ-(acetato-κO:κO′)][[μ-(acetato-κO:κO′)]dia… Solvents: Acetonitrile
Riferimento
Liquid-phase oxygenation of hydrocarbons with molecular oxygen catalyzed by Fe2Ni-substituted Keggin-type heteropolyanion
Journal of Molecular Catalysis A: Chemical,
1997,
117(1-3),
159-168
,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ; 4 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
[Ru(bpy)3]Cl2-catalyzed aerobic oxidative cleavage β-diketones to carboxylic acids under visible light irradiation
Tetrahedron Letters,
2016,
57(50),
5628-5631
,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide , Poly(vinylpyrrolidone) , Phosphorus oxychloride Solvents: Acetonitrile , Water ; 1 h, 45 °C
Riferimento
Polyvinylpyrrolidone-supported hydroperoxide for selective oxidation of aldehydes to carboxylic acids and sulfides to sulfoxides
Phosphorus,
2010,
185(12),
2393-2401
,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium (complexes with tannin grafted onto micelle-templated silica) Solvents: Methanol ; 270 min, 1 MPa, 30 °C
Riferimento
Liquid phase hydrogenation of olefins using heterogenized ruthenium complexes as high active and reusable catalyst
Catalysis Communications,
2010,
11(5),
487-492
,
2-Methylpropanoic acid Raw materials
- Lignin
- Benzyl methacrylate
- benzyl isobutyrate
- 1,1,1-Trifluoro-5-methylhexane-2,4-dione
- 2-methylpropanethioic S-acid
2-Methylpropanoic acid Preparation Products
- 2-Methylpropanoic acid (79-31-2)
- 3,4-Dimethoxytoluene (494-99-5)
- 4-Methylpentanoic acid (646-07-1)
- 2,5-dimethylcyclopentan-1-one (4041-09-2)
- Isobutyl isobutyrate (97-85-8)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- Isobutyric anhydride (97-72-3)
- 2-Phenylacetamide (103-81-1)
- 3-Acetoxydodecane (60826-26-8)
- cis-2-Methylcyclohexanol (7443-70-1)
- 2,4-heptadiene, 2,4-dimethyl- (74421-05-9)
- 2,5-Dimethyl-3,4-hexanediol (22607-11-0)
- 2,3,4,5-Tetramethyl-1,4-hexadiene (51504-54-2)
- 2-Ethyl-5-propylphenol (72386-20-0)
- 2-Cyclohexen-1-one, 3-acetyl-2,4,4-trimethyl- (94391-24-9)
- Cyclopentane, 1-ethyl-2-(4-methylpentyl)- (219726-60-0)
- Isopropyl ether (108-20-3)
- β-Cyclocitral (432-25-7)
- 2,4,6-Trimethylphenol (527-60-6)
- Phenol,2,3,4,6-tetramethyl- (3238-38-8)
- 3-tert-Butyl-p-hydroxyanisole (121-00-6)
- 3',4'-Dimethoxyacetophenone (1131-62-0)
- 2,3,5-Trimethyphenol (697-82-5)
- Methyl Eugenol (93-15-2)
- (3E,5E)-2,2-dimethyldeca-3,5-diene (55638-50-1)
- 2,3,5,6-Tetramethyl-p-benzoquinone (527-17-3)
- 1,3-Heptadiene, 2,3-dimethyl- (74779-65-0)
- 3-(1-Methyl-2-phenylethoxy)-2-butanol (74810-46-1)
- 3-Methoxy-2,5,6-trimethylphenol (34883-03-9)
- [1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester (56687-68-4)
- Cyclopentane, 1,3-dimethyl-2-(1-methylethylidene)-, (1R,3R)-rel- (61142-30-1)
2-Methylpropanoic acid Letteratura correlata
-
Weipeng Lv,Yang Wang,Wenqian Feng,Junjie Qi,Guoliang Zhang,Fengbao Zhang,Xiaobin Fan J. Mater. Chem. 2011 21 6173
-
Camille Petrognani,Nico Boon,Ramon Ganigué Green Chem. 2020 22 8389
-
3. Cytotoxicity studies of coumarin analogs: design, synthesis and biological activityK. Venkata Sairam,B. M. Gurupadayya,B. Iyer Vishwanathan,R. S. Chandan,Dattatri K. Nagesha RSC Adv. 2016 6 98816
-
Probir Kumar Ojha,Kunal Roy RSC Adv. 2018 8 2293
-
Panagiotis G. Georgiou,Alexander N. Baker,Sarah-Jane Richards,Antonio Laezza,Marc Walker,Matthew I. Gibson J. Mater. Chem. B 2020 8 136
79-31-2 (2-Methylpropanoic acid) Prodotti correlati
- 75-98-9(2,2-dimethylpropanoic acid)
- 223134-74-5(Isobutyric-d7 Acid)
- 29054-08-8(Isobutyric acid-d)
- 2034464-45-2(N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-methanesulfonylphenyl)propanamide)
- 1935275-69-6(CID 131071778)
- 16948-16-6(N-tert-Butoxycarbonyl-N-methylalanine)
- 1261478-69-6(Ethyl 2-methyl-6-(trifluoromethyl)phenylacetate)
- 1805205-50-8(4-Amino-6-bromo-3-(difluoromethyl)pyridine-2-carboxaldehyde)
- 1849150-31-7(4,7-Methano-2H-isoindole-2-propanamine, 1,3,3a,4,7,7a-hexahydro-, (3aR,7aS)-)
- 2826264-35-9(potassium (3-{1-(tert-butoxy)carbonylpiperidin-4-yl}bicyclo1.1.1pentan-1-yl)trifluoroboranuide)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:79-31-2)Isobutyric acid

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta